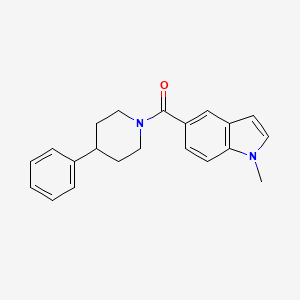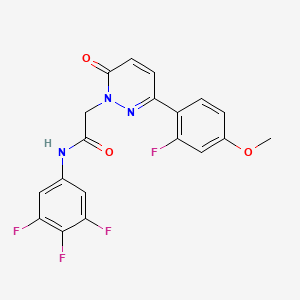![molecular formula C22H26ClN7O B10985501 3-(4-chlorophenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B10985501.png)
3-(4-chlorophenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one is a complex organic compound that features a combination of aromatic, piperazine, pyridine, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with piperazine to form 1-(4-chlorophenyl)piperazine.
Attachment of the Pyridine Moiety: The next step is the alkylation of 1-(4-chlorophenyl)piperazine with 2-(bromomethyl)pyridine to yield 1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}-4-chlorobenzene.
Tetrazole Formation: The final step involves the reaction of the intermediate with sodium azide and triethyl orthoformate to introduce the tetrazole ring, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine moieties.
Reduction: Reduction reactions can target the aromatic rings and the tetrazole group.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include hydroxylated derivatives.
Reduction: Reduced forms of the aromatic rings and tetrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
The compound is of particular interest in medicinal chemistry for its potential therapeutic properties. It is being investigated for its activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one hydrochloride: A closely related compound with similar properties.
1-(4-chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties but lacks the pyridine and tetrazole groups.
2-(bromomethyl)pyridine: Contains the pyridine moiety but lacks the piperazine and tetrazole groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H26ClN7O |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]-4-(tetrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C22H26ClN7O/c23-20-6-4-18(5-7-20)19(16-30-17-25-26-27-30)15-22(31)29-13-11-28(12-14-29)10-8-21-3-1-2-9-24-21/h1-7,9,17,19H,8,10-16H2 |
InChI Key |
XEYPNJDUWCDNTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}benzamide](/img/structure/B10985419.png)
![2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10985426.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B10985427.png)
![2-[(3-methylbutyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B10985430.png)

![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10985448.png)
![3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10985455.png)

![methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B10985466.png)
![1-{[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B10985469.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(1-methyl-1H-benzimidazol-2-yl)piperidine-1-carboxamide](/img/structure/B10985477.png)
![methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate](/img/structure/B10985482.png)
![1-Methyl-N~4~-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-YL}-1H-indole-4-carboxamide](/img/structure/B10985486.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]alaninamide](/img/structure/B10985499.png)
